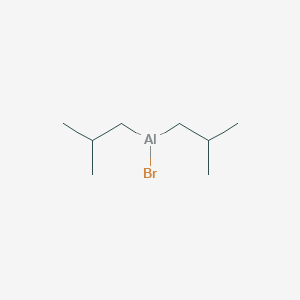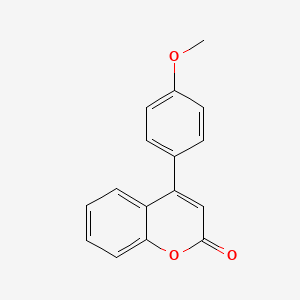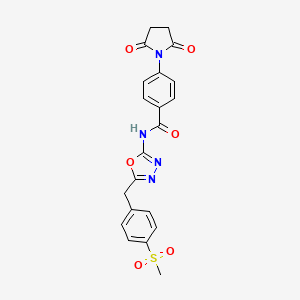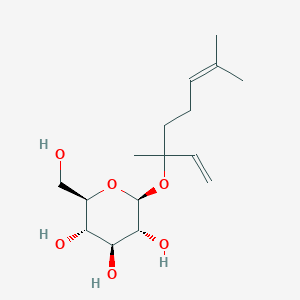
Linalool glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linalool glucoside is a naturally occurring compound that belongs to the class of terpene glycosides. It is formed by the glycosylation of linalool, a monoterpene alcohol, with glucose. This compound is found in various plants and is known for its pleasant floral aroma. This compound is used in the fragrance and flavor industries due to its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
Linalool glucoside can be synthesized through enzymatic glycosylation of linalool using glycosyltransferases. The reaction typically involves the use of UDP-glucose as the glycosyl donor and linalool as the acceptor. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the enzyme and the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using biocatalytic processes. These processes involve the use of genetically engineered microorganisms that express glycosyltransferases capable of converting linalool to this compound. The production is carried out in bioreactors under controlled conditions to optimize yield and purity.
化学反应分析
Types of Reactions
Linalool glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide glucoside.
Hydrolysis: The glycosidic bond in this compound can be hydrolyzed by glycosidases to release linalool and glucose.
Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Hydrolysis: Enzymatic hydrolysis using glycosidases is typically carried out at neutral pH and moderate temperatures.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Linalool oxide glucoside: Formed through oxidation.
Linalool and glucose: Formed through hydrolysis.
Various linalool derivatives: Formed through substitution reactions.
科学研究应用
Linalool glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of terpene glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on plant-insect interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries for its aromatic properties and as a precursor for the synthesis of other valuable compounds.
作用机制
Linalool glucoside exerts its effects primarily through its interaction with biological membranes and enzymes. The glycosylation of linalool enhances its solubility and stability, allowing it to be more easily transported and metabolized in biological systems. The compound can modulate various signaling pathways, including those involved in stress responses and defense mechanisms in plants.
相似化合物的比较
Linalool glucoside is unique among terpene glycosides due to its specific structure and properties. Similar compounds include:
Geraniol glucoside: Another terpene glycoside with a similar structure but different aromatic properties.
Citronellol glucoside: Similar in structure but with a different scent profile.
Nerol glucoside: Shares structural similarities but differs in its biological activity and applications.
This compound stands out due to its widespread occurrence in nature and its versatile applications in various industries.
属性
CAS 编号 |
82928-12-9 |
|---|---|
分子式 |
C16H28O6 |
分子量 |
316.39 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1 |
InChI 键 |
FLXYFXDZJHWWGW-MUGRSDNVSA-N |
手性 SMILES |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)


![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)
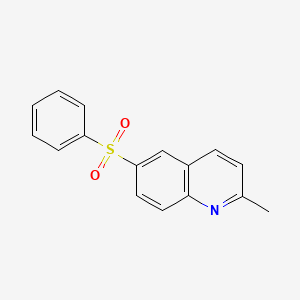

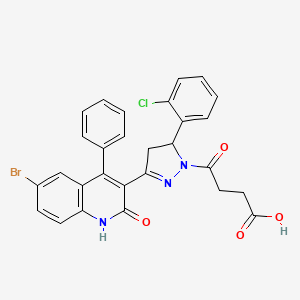
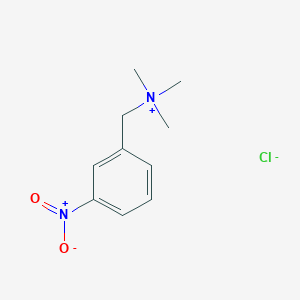
![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
